6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
“6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C17H17N5. It is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This compound is used in the development of new biologically active entities for the rational design and development of new target-oriented drugs .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The synthetic approaches for these compounds have attracted enormous attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Future Directions
Properties
IUPAC Name |
6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-2-4-13(5-3-1)14-8-17(9-14)10-21(11-17)16-7-6-15-19-18-12-22(15)20-16/h1-7,12,14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAIFRZUDJQLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NN4C=NN=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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